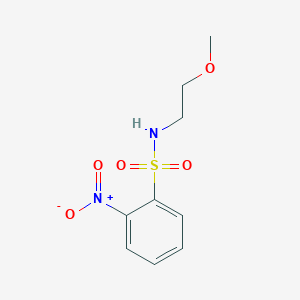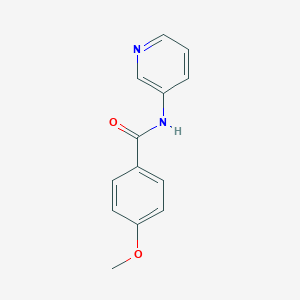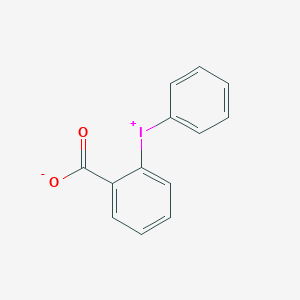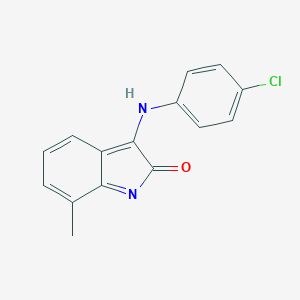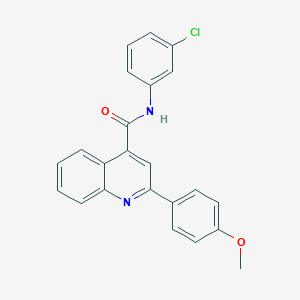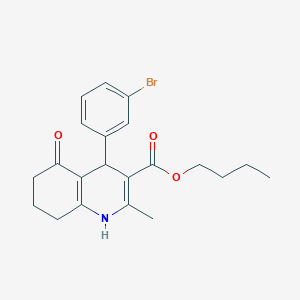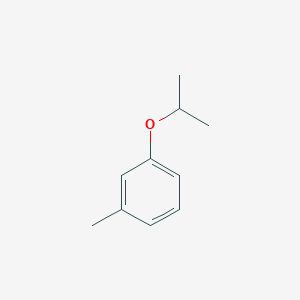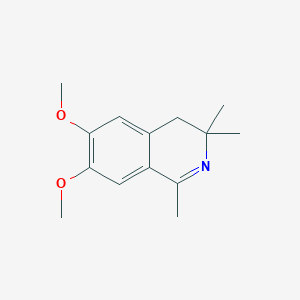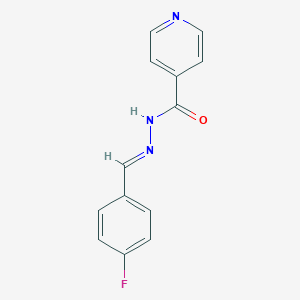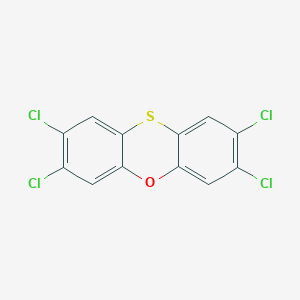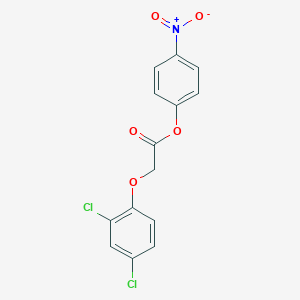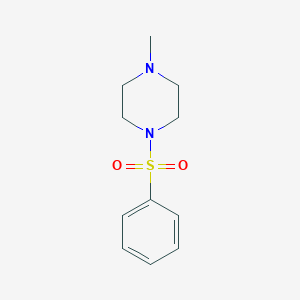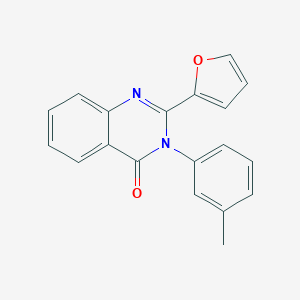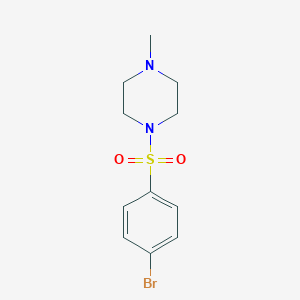![molecular formula C15H24O4 B187639 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 183-07-3](/img/structure/B187639.png)
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane, also known as TOTN, is a cyclic organic compound with a unique spirocyclic structure. TOTN has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and catalysis.
作用机制
The mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to inhibit the activity of matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival.
生化和生理效应
Studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has several biochemical and physiological effects. In vitro studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its unique spirocyclic structure, which makes it a useful building block for the synthesis of novel materials and polymers. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have potential therapeutic properties, making it a promising candidate for drug development.
One limitation of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several potential future directions for the study of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane. One direction is the development of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing materials and polymers for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane and its potential therapeutic effects. Finally, the synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with higher yields and improved purity would facilitate further research on this promising compound.
合成方法
The synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for synthesizing 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is the reaction of 2,6-dioxabicyclo[3.3.0]octane with 2,4-pentanedione in the presence of a Lewis acid catalyst. This reaction leads to the formation of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with a yield of up to 60%.
科学研究应用
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In materials science, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been used as a building block for the synthesis of novel polymers and materials. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing polymers have been shown to have unique mechanical and thermal properties, making them promising candidates for various applications, including drug delivery and tissue engineering.
属性
CAS 编号 |
183-07-3 |
|---|---|
产品名称 |
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane |
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC 名称 |
6,10,16,19-tetraoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C15H24O4/c1-2-6-14(5-1)16-9-13(10-17-14)11-18-15(19-12-13)7-3-4-8-15/h1-12H2 |
InChI 键 |
WKUZOVQMCZPPGC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
规范 SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



